Reduced Lipophilicity Improves Solubility-Permeability Balance
The target compound exhibits a computed XLogP3 of 0.5, which is notably lower than the cyclopropyl analog (estimated XLogP3 ≈ 0.8–1.0) and substantially lower than the phenyl-substituted analog (estimated XLogP3 ≈ 1.8–2.0). This intermediate lipophilicity is associated with improved aqueous solubility relative to more hydrophobic congeners while still retaining sufficient membrane permeability for oral absorption, positioning the compound favorably within the 'golden triangle' of drug-likeness [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 (PubChem computed XLogP3) |
| Comparator Or Baseline | Cyclopropyl analog: ~0.8–1.0 (estimated); Phenyl analog: ~1.8–2.0 (estimated) |
| Quantified Difference | 0.3–0.5 log unit reduction vs. cyclopropyl analog; 1.3–1.5 log unit reduction vs. phenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); experimental logP not available |
Why This Matters
A 1-unit increase in logP typically reduces aqueous solubility by approximately 10-fold, meaning the target compound may have a substantial solubility advantage over the phenyl analog, which is critical for achieving adequate exposure in in vivo pharmacology studies.
- [1] PubChem CID 61562411. Computed Properties: XLogP3 = 0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61562411 View Source
